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molecular formula C14H16N2O3 B8475426 4-hydroxy-2-oxoquinoline-3-carboxylic Acid tert-butylamide

4-hydroxy-2-oxoquinoline-3-carboxylic Acid tert-butylamide

Cat. No. B8475426
M. Wt: 260.29 g/mol
InChI Key: BRMWJUBDBSDHSJ-UHFFFAOYSA-N
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Patent
US05798451

Procedure details

8.76 g (0.04 mol) of methyl 4-hydroxy-2-oxoquinoline-3-carboxylate was stirred with 3.7 g (0.05 mol) of tert-butylamine in 60 ml of ethanol in a miniautoclave for 8 hours at 150° C. under autogenous pressure. After cooling, the crystals were removed by suction filtration, washed with ligroin and dried.
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[C:3]=1[C:13]([O:15]C)=O.[C:17]([NH2:21])([CH3:20])([CH3:19])[CH3:18]>C(O)C>[C:17]([NH:21][C:13]([C:3]1[C:4](=[O:12])[NH:5][C:6]2[C:11]([C:2]=1[OH:1])=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:15])([CH3:20])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
8.76 g
Type
reactant
Smiles
OC1=C(C(NC2=CC=CC=C12)=O)C(=O)OC
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the crystals were removed by suction filtration
WASH
Type
WASH
Details
washed with ligroin
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)NC(=O)C=1C(NC2=CC=CC=C2C1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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